4-Hydroxypropranolol HCl is a significant metabolite of propranolol, a widely used beta-adrenoceptor blocking drug. The pharmacological properties of 4-Hydroxypropranolol have been the subject of various studies due to its presence following propranolol administration and its potential effects on physiological processes. Research has explored its beta-adrenoceptor blocking capabilities, intrinsic sympathomimetic activity, membrane stabilizing activity, and effects on platelet aggregation and thyroid hormone metabolism1267.
In cardiovascular research, 4-Hydroxypropranolol's beta-adrenoceptor blocking activity has been studied for its potential therapeutic applications. Its effects on heart rate, blood pressure, and A-V conduction time are of particular interest in the context of heart disease and hypertension management1.
The metabolism of propranolol to 4-Hydroxypropranolol and its further biotransformation has implications for drug metabolism studies. The inactivation of cytochrome P450 enzymes by 4-Hydroxypropranolol and its metabolites has been investigated, providing insights into drug-drug interactions and the mechanisms of enzyme inhibition45.
In hematology, the influence of 4-Hydroxypropranolol on platelet aggregation and thromboxane A2 generation suggests potential applications in the prevention and treatment of thrombotic disorders2.
The impact of 4-Hydroxypropranolol on thyroid hormone metabolism has been explored, with studies indicating that it can inhibit the conversion of thyroxine (T4) to triiodothyronine (T3), which is a critical process in thyroid function67. However, its effects on thyroid hormone levels in hyperthyroid patients appear to be minimal, suggesting a more significant role in cardiovascular effects rather than endocrine changes6.
4-Hydroxypropranolol hydrochloride is classified as a beta-adrenergic blocker and is derived from propranolol through metabolic processes in the human body. It is recognized as a human metabolite, indicating its presence in biological systems following the administration of propranolol. The compound has the molecular formula and a molecular weight of approximately 311.80 g/mol .
The synthesis of 4-hydroxypropranolol can occur through various methods, including chemical synthesis and biotransformation.
One common method involves the hydroxylation of propranolol using hydroxylating agents. This process can be optimized by adjusting parameters such as temperature, pH, and reaction time to enhance yield and selectivity.
Recent studies have highlighted the use of endophytic fungi for the enantioselective biotransformation of propranolol into 4-hydroxypropranolol. Fungi such as Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus have been shown to preferentially convert propranolol into its hydroxy derivative. The biotransformation process typically involves:
The molecular structure of 4-hydroxypropranolol includes several key features:
The structure can be represented as follows:
4-Hydroxypropranolol participates in various chemical reactions that are essential for its biological activity:
The mechanism of action of 4-hydroxypropranolol primarily involves:
The physical and chemical properties of 4-hydroxypropranolol hydrochloride include:
4-Hydroxypropranolol hydrochloride has several scientific applications:
4-Hydroxypropranolol Hydrochloride is chemically designated as 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride, with the molecular formula C₁₆H₂₂ClNO₃. This structure comprises a naphthalene ring system hydroxylated at the 4-position, linked via an ether bond to a propanolamine side chain with an isopropylamino group, crystallized as its hydrochloride salt. The compound has a precise molecular weight of 311.80 g/mol, as confirmed by analytical standards and chemical databases [3] [6] [8]. This molecular configuration underpins its physicochemical behavior and receptor interactions, distinguishing it from its parent compound propranolol through the addition of the hydroxyl group at the naphthalene 4-position.
The chiral center at the C2 carbon of the propanolamine side chain confers stereoisomerism to 4-Hydroxypropranolol Hydrochloride, resulting in two enantiomers: (+)-(R)-4-Hydroxypropranolol and (-)-(S)-4-Hydroxypropranolol. The (-)-(S)-enantiomer exhibits significantly greater pharmacological relevance due to its enhanced β-adrenergic receptor binding affinity. Research employing enantioselective capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin as a chiral selector has demonstrated that biotransformation processes catalyzed by endophytic fungi exhibit pronounced stereoselectivity. Specifically, Glomerella cingulata (strain VA1) exclusively produced (-)-(S)-4-Hydroxypropranolol from (-)-(S)-propranolol, achieving 47.8% biotransformation within 72 hours, with no detectable formation of the (+)-(R)-enantiomer [4]. This stereospecificity is attributed to the chiral active sites of fungal enzymes, mirroring mammalian cytochrome P450-mediated metabolism.
4-Hydroxypropranolol Hydrochloride presents as a pale red to black solid under ambient conditions, with a characteristic melting point range of 156–158°C [8]. The compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but limited solubility in aqueous media, necessitating solvent optimization for analytical and processing applications. Stability assessments indicate hygroscopic tendencies, mandating storage under controlled conditions (2–8°C) to prevent decomposition [6] [8]. The presence of the phenolic hydroxyl group enhances susceptibility to oxidative degradation compared to propranolol, requiring inert atmospheres during chemical synthesis.
Table 1: Physicochemical Properties of 4-Hydroxypropranolol Hydrochloride
Property | Specification | Analytical Method |
---|---|---|
Molecular Weight | 311.80 g/mol | Mass spectrometry |
Melting Point | 156–158°C | Capillary melting point |
Solubility (DMSO) | Slightly soluble | Visual titration |
Solubility (Methanol) | Slightly soluble | Visual titration |
Storage Stability | 2–8°C; Hygroscopic | ICH accelerated stability |
Color/Form | Pale red to black solid | Visual inspection |
Conventional chemical synthesis of 4-Hydroxypropranolol Hydrochloride involves direct electrophilic aromatic hydroxylation of propranolol. This process typically employs strong oxidizing agents under controlled conditions to achieve regioselective substitution at the naphthalene 4-position. However, this route faces challenges in stereocontrol, typically yielding racemic mixtures designated as (±)-4-Hydroxypropranolol Hydrochloride [6] [8]. The racemic nature of chemically synthesized material necessitates subsequent chiral resolution steps to obtain enantiomerically pure forms, adding complexity and cost. Industrial-scale production employs high-purity racemic standards (>98.5%) validated through HPLC and gas chromatography methods, meeting pharmaceutical reference standards for impurity profiling [6] [7].
Endophytic fungi provide a stereoselective biocatalytic platform for 4-Hydroxypropranolol Hydrochloride production, mimicking mammalian metabolic pathways. Research demonstrates that diverse fungal species, including Phomopsis species, Glomerella cingulata (VA1), Penicillium crustosum (VR4), Chaetomium globosum (VR10), and Aspergillus fumigatus (VR12), express cytochrome P450-like enzymes capable of aromatic hydroxylation of propranolol at the 4-position [1]. These biotransformations occur under mild conditions (pH 5.0, 30°C) in modified Czapek medium, with sustained incubation (up to 144 hours) enabling cumulative metabolite production. Among these biocatalysts, Glomerella cingulata exhibits exceptional efficiency and stereoselectivity, converting 47.8% of (-)-(S)-propranolol exclusively to the pharmacologically active (-)-(S)-4-hydroxypropranolol enantiomer within 72 hours [4]. This enzymatic process demonstrates higher regioselectivity for 4-hydroxylation compared to alternative hydroxylation patterns (e.g., 8-hydroxylation) observed in other microbial systems.
Critical parameters for optimizing fungal biotransformation efficiency include substrate concentration, media composition, incubation duration, and extraction protocols. Studies employing liquid-liquid extraction with diethyl ether:ethyl acetate (1:1 v/v) achieve recovery rates exceeding 85% for both propranolol and 4-hydroxypropranolol enantiomers from culture media [1] [4]. Key findings demonstrate that maintaining propranolol concentrations at 20 μg/mL in Czapek medium (pH 5.0) with sucrose as the primary carbon source maximizes metabolite yield while minimizing substrate inhibition. Fungal pre-culturing in nutrient-rich media (e.g., malt extract-based medium) for 72 hours significantly enhances biocatalytic activity prior to substrate introduction. Stereoselectivity remains highly species-dependent, with Penicillium crustosum and Aspergillus fumigatus producing both enantiomers, while Glomerella cingulata exhibits exclusive (-)-(S)-stereospecificity [1] [4].
Table 2: Biotransformation Optimization Parameters for 4-Hydroxypropranolol Production
Optimization Factor | Optimal Condition | Impact on Yield/Selectivity |
---|---|---|
Fungal Strain | Glomerella cingulata (VA1) | Highest (-)-(S)-selectivity (47.8% conversion) |
Incubation Time | 72–144 hours | Cumulative yield increase |
Culture Medium | Modified Czapek (pH 5.0) | Supports enzyme activity & fungal growth |
Substrate Concentration | 2 mg/100 mL medium | Minimizes substrate inhibition |
Extraction Solvent | Diethyl ether:ethyl acetate (1:1 v/v) | >85% recovery of enantiomers |
Temperature | 30°C | Optimal for fungal metabolism |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0